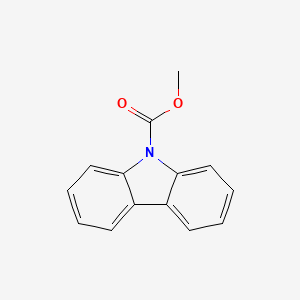

methyl 9H-carbazole-9-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl carbazole-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2/c1-17-14(16)15-12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPZQGQQWSYKLMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1C2=CC=CC=C2C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 9h Carbazole 9 Carboxylate

Overview of Synthetic Strategies for Carbazole (B46965) Core Construction

The synthesis of the carbazole framework is a cornerstone of organic chemistry, with numerous methods developed to construct this important heterocyclic motif. These strategies can be broadly categorized into those that form the central pyrrole (B145914) ring and those that build the peripheral benzene (B151609) rings through benzannulation.

Formation of the Pyrrole Nitrogen-Containing Ring

The construction of the central pyrrole ring is a common approach to synthesizing carbazoles. One of the classical methods is the Graebe-Ullmann reaction, which involves the cyclization of N-phenyl-1,2-diaminobenzenes. Modern variations of this approach often employ transition metal catalysis to facilitate the ring-closing step.

Another significant strategy is the Fischer indole (B1671886) synthesis, which can be adapted to produce carbazoles. This method involves the reaction of a phenylhydrazine (B124118) with a cyclohexanone (B45756) derivative, followed by acid-catalyzed cyclization and aromatization.

The Paal-Knorr synthesis, traditionally used for pyrroles, can also be extended to carbazole synthesis. This involves the condensation of a 1,4-dicarbonyl compound with an aniline (B41778) derivative to form the pyrrole ring, which is then fused to the existing aromatic system.

Benzannulation Approaches to Carbazole Derivatives

Benzannulation strategies focus on constructing one or both of the benzene rings onto a pre-existing pyrrole or indole core. These methods are particularly useful for creating highly substituted carbazoles with specific substitution patterns.

One such approach is the Diels-Alder reaction, where a pyrrole derivative acts as a diene and reacts with a suitable dienophile to form a cyclohexene (B86901) ring, which is then aromatized to the benzene ring of the carbazole.

Another powerful benzannulation technique is the Larock annulation, which involves the palladium-catalyzed reaction of an N-aryl-2-alkynylaniline with an alkyne. This method allows for the efficient construction of the carbazole skeleton in a single step.

Catalytic Approaches to Methyl 9H-carbazole-9-carboxylate Synthesis

While the direct catalytic synthesis of this compound is not extensively documented, the principles of catalytic N-functionalization of the carbazole ring are well-established. The synthesis of this specific compound is most commonly achieved through the reaction of 9H-carbazole with methyl chloroformate in the presence of a base. However, catalytic methods for the related N-acylation of carbazoles provide insight into potential catalytic routes.

Palladium-Catalyzed Intramolecular C-H Amination

Palladium-catalyzed intramolecular C-H amination is a powerful method for the construction of the carbazole ring itself, rather than for the N-functionalization to form this compound. This process involves the cyclization of a 2-aminobiphenyl (B1664054) derivative, where a palladium catalyst facilitates the formation of the C-N bond to close the pyrrole ring. While this method is crucial for synthesizing the carbazole core, it is not directly applicable to the introduction of a methoxycarbonyl group at the 9-position.

Lewis Acid-Mediated Synthetic Pathways

Lewis acids play a significant role in various synthetic transformations leading to carbazole derivatives. In the context of synthesizing the carbazole core, Lewis acids can catalyze Friedel-Crafts type reactions and other cyclization processes. For the N-functionalization of carbazole, Lewis acids can be employed to activate the carbazole nitrogen or the acylating agent. For instance, a Lewis acid could coordinate to the nitrogen of 9H-carbazole, increasing its nucleophilicity towards an electrophile like methyl chloroformate. However, specific and detailed reports on Lewis acid-catalyzed N-methoxycarbonylation of carbazole are scarce in the scientific literature.

A general representation of a potential Lewis acid-mediated N-acylation is shown below:

| Reactant 1 | Reactant 2 | Lewis Acid | Product |

| 9H-Carbazole | Acyl Halide | AlCl₃, BF₃·OEt₂, etc. | N-Acylcarbazole |

Metal-Catalyzed Cross-Coupling Methodologies

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the N-functionalization of various heterocycles, including carbazole. While palladium is a common catalyst for such transformations, copper-catalyzed methods have also shown significant promise for the N-acylation of carbazoles.

A study by Clamor et al. demonstrated the efficient synthesis of N-acyl carbazoles through a copper-catalyzed reaction of amides with cyclic diaryliodonium triflates. beilstein-journals.orgnih.gov This method, while not directly producing a carbamate, illustrates the potential of metal catalysis in forming C-N bonds at the carbazole nitrogen. The general principle could be adapted for the synthesis of this compound by using a suitable methoxycarbonylating agent in a cross-coupling reaction.

Below is a table summarizing the conditions for a related copper-catalyzed N-acylation of carbazole:

| Carbazole Derivative | Amide | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Dibenzo[b,d]iodol-5-ium triflate | Valeramide | CuI | Diglyme | K₂CO₃ | p-Xylene | 120 | 85 |

| Dibenzo[b,d]iodol-5-ium triflate | Benzamide | CuI | Diglyme | K₂CO₃ | p-Xylene | 120 | 85 |

This data highlights the feasibility of metal-catalyzed N-functionalization of carbazole precursors, suggesting that a similar approach could be developed for the synthesis of this compound.

Metal-Free and Multi-Component Reaction Sequences

The development of metal-free synthetic routes is a significant goal in modern organic chemistry to avoid the cost, toxicity, and potential for product contamination associated with transition metals. Multi-component reactions (MCRs), which involve combining three or more starting materials in a single step to form a product containing portions of all reactants, offer high atom economy and procedural simplicity.

One notable metal-free, three-component strategy for synthesizing the carbazole core involves the formal [2+2+2] annulation of indoles, ketones, and nitroolefins. organic-chemistry.org This method is promoted by ammonium (B1175870) iodide (NH₄I) and demonstrates high regioselectivity and broad functional group tolerance. organic-chemistry.org The reaction proceeds through a cascade process that includes condensation, nucleophilic annulation, and aromatization, with a 3-vinylindole species identified as a key intermediate. organic-chemistry.org This approach provides a practical alternative to metal-catalyzed methods, as it utilizes readily available starting materials and does not require pre-functionalization. organic-chemistry.org

Optimization studies have shown that using NH₄I as a catalyst at 150°C under an argon atmosphere can lead to high yields. organic-chemistry.org The versatility of this reaction has been demonstrated with a variety of indoles, ketones (including acetylarenes), and nitrovinylarenes. organic-chemistry.org

Another approach describes a transition-metal-free synthesis of N-arylated carbazoles through the ladderization of fluorinated oligophenylenes. This reaction involves two sequential nucleophilic substitutions initiated by an electronic transfer from dimsyl anions, enabling the one-pot formation of multiple C-N bonds. rsc.org

Table 1: NH₄I-Promoted Metal-Free Synthesis of Carbazoles organic-chemistry.org

| Entry | Indole | Ketone | Nitroolefin | Yield |

|---|---|---|---|---|

| 1 | Indole | Cyclohexanone | β-Nitrostyrene | 95% |

| 2 | 5-Methoxyindole | Cyclohexanone | β-Nitrostyrene | 87% |

| 3 | Indole | Acetophenone | β-Nitrostyrene | 82% |

This table is generated based on data for the synthesis of the general carbazole skeleton, which is the core of this compound.

One-Pot and Cascade Reactions for Efficient Synthesis

A Brønsted acid-catalyzed, protecting-group-free cascade annulation strategy has been developed for the synthesis of the 3-hydroxy-2-methyl carbazole core. acs.org This method involves the direct coupling of a bis-nucleophile (2-alkenyl indole) with a bis-electrophile (glyoxal). acs.org The proposed mechanism suggests that the higher nucleophilicity of the indole initiates the formation of an intermediate, which then undergoes an intramolecular nucleophilic addition via the alkene to produce an unstable vicinal diol intermediate that leads to the final carbazole product. acs.org L-(+)-tartaric acid is an effective catalyst for this transformation. acs.org

Another efficient one-pot method for synthesizing 9H-carbazoles utilizes a microwave-assisted, palladium-catalyzed tandem reaction. organic-chemistry.org This process combines a Buchwald-Hartwig amination with a direct arylation step, using inexpensive anilines and 1,2-dihaloarenes as starting materials. organic-chemistry.orgorganic-chemistry.org The use of a magnetically recoverable palladium nanocatalyst supported on biochar under ligand-free conditions significantly enhances the green credentials of this method. organic-chemistry.org This approach drastically reduces reaction times to as little as 25 minutes under microwave irradiation at 180°C, while demonstrating excellent functional group tolerance and regioselectivity. organic-chemistry.org

Table 2: One-Pot Palladium-Catalyzed Synthesis of 9H-Carbazoles organic-chemistry.org

| Entry | Aniline | 1,2-Dihaloarene | Base | Solvent | Yield |

|---|---|---|---|---|---|

| 1 | Aniline | 1,2-Dibromobenzene | Cs₂CO₃ | DMSO | 95% |

| 2 | 4-Methylaniline | 1,2-Dibromobenzene | Cs₂CO₃ | DMSO | 96% |

| 3 | 4-Methoxyaniline | 1,2-Dibromobenzene | Cs₂CO₃ | DMSO | 98% |

This table is generated based on data for the synthesis of the general 9H-carbazole skeleton, the core of this compound.

Principles of Green Chemistry in the Preparation of Carbazole-Based Compounds

The growing emphasis on environmental consciousness has driven the adoption of green chemistry principles in the synthesis of carbazoles. researchgate.net Traditional methods like the Fischer-Borsche or Graebe-Ullmann syntheses often require harsh conditions, such as high reaction temperatures, and exhibit low functional group tolerance, which are no longer considered sustainable. researchgate.net

Modern approaches seek to address these shortcomings. For instance, the use of transition metal catalysis can provide a greener alternative by enabling reactions under milder conditions. chim.it A key development in this area is the use of recoverable and reusable catalysts. An example is the magnetically recoverable palladium nanocatalyst supported on biochar used in the one-pot synthesis of 9H-carbazoles. organic-chemistry.org This catalyst system avoids expensive ligands and can be recycled for at least five cycles with minimal loss of efficiency, aligning with the green chemistry principle of catalysis. organic-chemistry.org

Furthermore, the development of one-pot and tandem reactions contributes significantly to the greenness of a synthetic route. organic-chemistry.org By minimizing intermediate isolation and purification steps, these processes reduce solvent consumption and waste generation. The microwave-assisted palladium-catalyzed synthesis of carbazoles is a prime example, offering a drastic reduction in reaction times and energy consumption compared to conventional heating methods. organic-chemistry.org Metal-free reactions, such as the NH₄I-promoted synthesis of carbazoles, also represent a significant step towards greener chemistry by eliminating the use of potentially toxic and environmentally harmful heavy metals. organic-chemistry.org

The principles of green chemistry evident in modern carbazole synthesis include:

Catalysis: Employing recoverable and reusable catalysts to minimize waste. organic-chemistry.org

Atom Economy: Utilizing multi-component and cascade reactions where most of the atoms from the reactants are incorporated into the final product. organic-chemistry.org

Energy Efficiency: Using energy-efficient methods like microwave irradiation to reduce reaction times and energy consumption. organic-chemistry.org

Waste Prevention: Designing synthetic routes that minimize by-products and eliminate the need for intermediate purification steps. acs.orgorganic-chemistry.org

Theoretical and Computational Chemistry Studies of Methyl 9h Carbazole 9 Carboxylate

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical behavior. For carbazole (B46965) derivatives, the nitrogen atom in the π-conjugated system significantly influences the molecular orbital energies and electronic properties. researchgate.net The addition of an electron-withdrawing methyl carboxylate group directly to the nitrogen atom further modulates these properties.

Computational studies, particularly those analyzing the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key parameter for determining molecular stability and reactivity.

Table 1: Predicted Electronic Properties of a Related N-Alkoxycarbonyl Carbazole Derivative

| Parameter | Predicted Value | Method/Basis Set | Source |

| S1 State Energy | 3.83 eV | TDDFT/CAM-B3LYP | acs.org |

| S2 State Energy | 4.91 eV | TDDFT/CAM-B3LYP | acs.org |

| S2 Oscillator Strength | 0.31 | TDDFT/CAM-B3LYP | acs.org |

Note: Data is for a related N-alkoxycarbonyl-N-aryl-β-enaminone precursor to a hexahydrocarbazole-carboxylate.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a widely used computational method for investigating the properties of organic molecules with high accuracy. DFT calculations have been applied to various carbazole derivatives to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netresearchgate.net

These studies show that the presence of an N-alkoxycarbonyl group, such as in methyl 9H-carbazole-9-carboxylate, significantly influences the stability of reaction intermediates and products compared to N-alkyl substituted carbazoles. acs.orgscilit.com DFT calculations are instrumental in quantifying these electronic and steric effects.

Table 2: Selected DFT Calculation Parameters for Carbazole Derivatives

| Study Subject | Functional/Basis Set | Properties Calculated | Source |

| N-Alkoxycarbonyl-N-aryl-β-enaminone | DFT-D3/B3LYP | Reaction energy barriers, transition states | acs.org |

| 1-Chloro-9H-carbazole | B3LYP/6-311G(d,p) | Optimized geometry, bond lengths, angles | |

| Carbazole-based Copolymers | TD-DFT | Electronic transitions, exciton (B1674681) coupling | researchgate.net |

| N-substituted carbazoles | ωB97X-D/6-311++G(d,p) | Monomer & dimer structures, vibrational frequencies |

Molecular Dynamics Simulations and Conformational Analysis

The three-dimensional structure and conformational flexibility of this compound are key to its interactions and properties. While specific molecular dynamics (MD) simulations for this exact compound are not widely documented, analysis of crystal structures of closely related analogs provides significant insight into its likely conformation.

The crystal structure of methyl 9H-carbazole-9-acetate, which differs by only a single methylene (B1212753) (-CH2-) group, has been determined. nih.gov In this analog, the carbazole ring system is nearly planar. nih.gov A crucial finding is the orientation of the substituent at the N9 position. The mean plane of the methyl acetate (B1210297) group forms a dihedral angle of 86.5(7)° with the mean plane of the carbazole ring. nih.gov This near-perpendicular arrangement minimizes steric hindrance and is a critical conformational feature. The methyl acetate substituent itself adopts a fully extended conformation. nih.gov

Similarly, studies on other N-substituted carbazoles, such as 3-bromomethyl-4-methoxy-2-(2-nitrophenyl)-9-phenylsulfonyl-9H-carbazole, also show that bulky substituents on the nitrogen atom are oriented nearly orthogonally to the carbazole plane. researchgate.net This suggests that the methyl carboxylate group in this compound will also adopt a conformation where its plane is twisted significantly away from the plane of the carbazole ring system.

Table 3: Conformational Data for Methyl 9H-carbazole-9-acetate

| Parameter | Value | Source |

| Carbazole Ring System Deviation from Planarity | 0.0346 Å | nih.gov |

| Dihedral Angle (Carbazole Plane vs. Methyl Acetate Plane) | 86.5 (7)° | nih.gov |

| Substituent Conformation | Fully extended | nih.gov |

Note: Data is for the closely related analog, methyl 9H-carbazole-9-acetate.

Computational Studies on Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for elucidating the detailed mechanisms and kinetics of chemical reactions. For carbazole derivatives, DFT calculations have been used to map out reaction pathways, identify transition states, and calculate activation energies.

A comprehensive study on the [6π] photocyclization of N-alkoxycarbonyl-N-aryl-β-enaminones to form hexahydrocarbazol-4-ones provides a model for the type of mechanistic insights that can be gained. acs.org The study used DFT calculations to investigate the reaction pathway, suggesting a mechanism involving excitation to a triplet state, followed by conrotatory ring closure and a subsequent suprafacial asianpubs.orgresearchgate.net hydrogen shift. acs.orgscilit.com The calculations provided specific energy barriers for each step, explaining the observed product formation. For instance, the asianpubs.orgresearchgate.net hydrogen shift was found to have a low energy barrier of 43.2 kJ/mol and to be highly exothermic, while a competing acs.orgasianpubs.org shift had a much higher barrier of 178 kJ/mol, effectively ruling it out. acs.org

Kinetic studies on other carbazole reactions, such as the Rhodium(II)-catalyzed formation of carbazoles from biaryl azides, have also been informed by computational work, helping to distinguish between different possible mechanisms like concerted C-H insertion, electrophilic aromatic substitution, or electrocyclization. nih.gov These examples highlight the capability of computational methods to provide a step-by-step understanding of reactions involving the carbazole core, which is applicable to transformations of this compound.

Table 4: Calculated Energy Barriers for a Related Carbazole Reaction

| Reaction Step | Calculated Energy Barrier (kJ/mol) | Method | Source |

| asianpubs.orgresearchgate.net Hydrogen Shift (Ground State) | 43.2 | DFT-D3/B3LYP | acs.org |

| acs.orgasianpubs.org Hydrogen Shift (Ground State) | 178 | DFT-D3/B3LYP | acs.org |

| asianpubs.orgresearchgate.net Hydrogen Shift (Triplet State) | ≥ 213 | DFT-D3/B3LYP | acs.org |

Note: Data is for the photocyclization of a related N-alkoxycarbonyl-N-aryl-β-enaminone.

Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 9h Carbazole 9 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the chemical structure of methyl 9H-carbazole-9-carboxylate in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR spectra provide detailed information about the chemical environment of each unique nucleus, allowing for a complete structural assignment.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The carbazole (B46965) core has a plane of symmetry, resulting in four distinct signals for the eight aromatic protons. The protons at positions 4 and 5 (H-4/5) are deshielded due to their proximity to the electron-withdrawing carboxylate group and the anisotropic effect of the adjacent benzene (B151609) ring, thus appearing at the lowest field. The protons at positions 1 and 8 (H-1/8) are also deshielded and typically appear as doublets. The remaining protons (H-2/7 and H-3/6) appear at higher fields. The methyl group protons of the carboxylate moiety (-OCH₃) characteristically appear as a sharp singlet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, this includes six distinct signals for the twelve aromatic carbons of the carbazole skeleton, one signal for the carbonyl carbon (C=O) of the carboxylate group, and one signal for the methyl carbon (-OCH₃). The carbons directly bonded to the nitrogen (C-4a/4b) and the quaternary carbons (C-8a/9a) have distinct chemical shifts. The carbonyl carbon signal appears significantly downfield, which is characteristic of ester functionalities.

Detailed, predicted assignments for the NMR spectra are presented in the tables below, based on established data for analogous N-substituted carbazole derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| ~8.25 | d | ~8.0 | H-4, H-5 |

| ~8.15 | d | ~7.8 | H-1, H-8 |

| ~7.50 | t | ~7.6 | H-2, H-7 |

| ~7.35 | t | ~7.5 | H-3, H-6 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~152.0 | C=O |

| ~138.5 | C-8a, C-9a |

| ~126.8 | C-4, C-5 |

| ~126.2 | C-2, C-7 |

| ~123.5 | C-4a, C-4b |

| ~120.5 | C-3, C-6 |

| ~115.0 | C-1, C-8 |

High-Resolution Mass Spectrometry (HRMS) in Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, with the molecular formula C₁₄H₁₁NO₂, HRMS analysis verifies this composition by matching the experimentally measured mass-to-charge ratio (m/z) to the theoretically calculated exact mass.

The analysis is typically performed using a soft ionization technique, such as Electrospray Ionization (ESI), which minimizes fragmentation and allows for the observation of the intact molecular ion, commonly as a protonated species [M+H]⁺ or a sodium adduct [M+Na]⁺. The high resolution of the instrument allows for mass determination to several decimal places, which is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 3: Calculated Exact Masses for HRMS Analysis of this compound

| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M+H]⁺ | C₁₄H₁₂NO₂⁺ | 226.0863 |

An experimental HRMS result with a mass value that matches these calculated values to within a few parts per million (ppm) provides definitive confirmation of the molecular formula of the compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy Investigations

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as radicals and radical ions. As a stable, closed-shell molecule, this compound is diamagnetic, meaning it has no unpaired electrons and is therefore EPR-silent.

However, EPR spectroscopy becomes a powerful investigative tool for studying the corresponding radical cation of this compound, which can be generated through chemical or electrochemical oxidation. The study of such radical cations is crucial for understanding the electronic properties and reactivity of carbazole derivatives in applications like organic electronics and photocatalysis.

Upon one-electron oxidation, the resulting radical cation [C₁₄H₁₁NO₂]•⁺ would exhibit a characteristic EPR spectrum. The primary parameters obtained from the spectrum are the g-value and hyperfine coupling constants.

g-value: For organic radicals, the g-value is typically close to that of a free electron (g ≈ 2.0023). Deviations from this value can provide insight into the electronic structure and the distribution of the unpaired electron within the molecule.

Hyperfine Coupling: The interaction of the unpaired electron's spin with the magnetic nuclei (e.g., ¹H and ¹⁴N) in the molecule leads to the splitting of the EPR signal, known as hyperfine coupling. Analysis of this splitting pattern can map the spin density distribution across the molecule, revealing which atoms bear the highest degree of unpaired electron character. Studies on related carbazole radical cations have shown that the spin density is primarily delocalized across the carbazole ring system, particularly at the nitrogen atom and the C-3 and C-6 positions rsc.org.

Analysis of Photophysical Data and Spectral Signatures

The photophysical properties of this compound are dictated by the electronic structure of the carbazole chromophore. UV-Visible absorption and fluorescence spectroscopy are used to probe the electronic transitions of the molecule.

UV-Visible Absorption Spectroscopy: The absorption spectrum of N-substituted carbazoles is characterized by distinct absorption bands in the ultraviolet region. These bands correspond to π-π* electronic transitions within the aromatic carbazole system. Based on data from structurally similar compounds, this compound is expected to exhibit two main absorption bands. The first, a strong absorption band, appears around 295 nm, while a second, broader, and less intense band appears at approximately 330-340 nm researchgate.net. The N-carboxylate group does not significantly alter the fundamental electronic transitions of the parent carbazole chromophore.

Fluorescence Spectroscopy: Upon excitation with UV light, many carbazole derivatives exhibit strong fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band. For N-substituted carbazoles, a characteristic fluorescence emission is observed in the 350-370 nm range dss.go.th. This emission originates from the relaxation of the lowest excited singlet state (S₁) to the ground state (S₀). The position and intensity of the emission can be influenced by solvent polarity.

Table 4: Representative Photophysical Data for N-Substituted Carbazole Derivatives

| Spectroscopic Method | Wavelength (λ_max) | Transition Type | Reference |

|---|---|---|---|

| UV-Vis Absorption | ~295 nm, ~340 nm | π-π* | researchgate.net |

These spectral signatures are fundamental to confirming the identity of the carbazole core and are essential for applications in materials science, such as in organic light-emitting diodes (OLEDs), where carbazole derivatives are often used as host or emissive materials.

Materials Science Applications and Functional Design Principles of Methyl 9h Carbazole 9 Carboxylate Derivatives

Optoelectronic Material Development

Derivatives of methyl 9H-carbazole-9-carboxylate are integral to the advancement of optoelectronic materials due to the inherent properties of the carbazole (B46965) moiety. Carbazole-based compounds are recognized for their excellent hole-transporting capabilities, high thermal stability, and significant triplet energy. researchgate.net These characteristics make them highly suitable for a range of applications in organic electronics. researchgate.net The flexibility of the carbazole structure allows for functionalization, enabling the fine-tuning of its physicochemical and charge-transporting properties to meet the specific demands of various optoelectronic devices. researchgate.net

Organic Light-Emitting Diodes (OLEDs) Integration

Carbazole derivatives are fundamental in the development of Organic Light-Emitting Diodes (OLEDs), particularly for producing blue light, which has historically been a challenge. magtech.com.cn Their high triplet energy and good hole transport properties make them effective host materials for phosphorescent and thermally activated delayed fluorescence (TADF) emitters. magtech.com.cn The incorporation of carbazole derivatives helps to ensure efficient injection and transport of charge carriers (holes and electrons), leading to a better balance of charges within the emissive layer and, consequently, improved device efficiency. magtech.com.cn Research has explored various carbazole-based materials, from small molecules to polymers, to enhance the performance and stability of blue OLEDs. magtech.com.cn

Fabrication of Organic Semiconductors and Conductive Polymers

The carbazole unit is a key building block for a wide array of organic semiconductors and conductive polymers. researchgate.netmdpi.com Its ability to be easily functionalized allows for the synthesis of materials with tailored electronic and structural properties. lookchem.com For example, poly(N-vinylcarbazole) (PVK) is a well-known carbazole-based polymer with notable thermal stability and doping behavior. mdpi.com However, modifications to the carbazole monomer are often necessary to improve processability and oxidative stability. mdpi.com The development of various carbazole-based polymers, synthesized through methods like chemical and electrochemical polymerization, has led to materials with applications in organic field-effect transistors (OFETs) and other electronic devices. mdpi.com The inherent charge-transporting properties of the carbazole core are fundamental to the performance of these semiconducting materials. evitachem.com

Design and Application in Microporous Organic Polymers (MOPs) and Metal-Organic Polyhedra (MOPs)

Derivatives of this compound and related carbazole structures are pivotal in the design of porous materials such as Microporous Organic Polymers (MOPs) and Metal-Organic Polyhedra (MOPs), which are also known as porous coordination cages. osti.govmdpi.com The rigid and planar nature of the carbazole unit, combined with its potential for functionalization, makes it an excellent building block for creating robust frameworks with tailored porosity. researchgate.net These materials are synthesized by linking organic ligands, often containing carbazole dicarboxylates, with metal nodes to form either extended networks (in the case of some MOPs, also referred to as Metal-Organic Frameworks or MOFs) or discrete, cage-like structures (MOPs/PCCs). osti.govmdpi.com

Gas Adsorption, Separation, and Storage Research

The porous nature of carbazole-based MOPs and MOPs makes them highly promising for applications in gas adsorption, separation, and storage. researchgate.netcsic.es The high surface area and the presence of abundant carbazole units within the framework contribute to excellent uptake capacities for gases like ethane, carbon dioxide, and methane. researchgate.net For example, carbazole-based nanoporous organic polymers (CNOPs) have demonstrated specific surface areas ranging from 1374 to 1546 m²/g and have shown significant adsorption of various gases. researchgate.net The design of these materials can be tuned to create specific pore sizes and chemical environments that enhance selectivity for certain gases. researchgate.net Research into chromium(II)-based carbazole cages has highlighted their potential for hydrogen storage. mdpi.com

Role in Heterogeneous Catalysis within Porous Frameworks

The well-defined porous structures of carbazole-based MOPs and MOPs also make them suitable candidates for applications in heterogeneous catalysis. csic.es The pores can act as nanoreactors, providing a confined environment for chemical reactions to occur. The carbazole units themselves, or functional groups attached to them, can serve as active catalytic sites or as supports for catalytic metal nanoparticles. The ability to precisely control the structure and functionality of these porous materials allows for the design of highly active and selective catalysts for a variety of organic transformations. csic.es

Photophysical Properties and Mechanistic Understanding of Methyl 9h Carbazole 9 Carboxylate

Light Absorption and Emission Characteristics

The photophysical behavior of methyl 9H-carbazole-9-carboxylate is fundamentally governed by the electronic transitions within the carbazole (B46965) ring system. N-substituted carbazoles typically exhibit characteristic absorption spectra in the UV region, arising from π-π* transitions. These transitions are generally well-resolved and are polarized along the short and long axes of the planar carbazole molecule.

While specific spectral data for this compound is not extensively documented, analysis of closely related analogs provides significant insight. For instance, methyl 3-(carbazole-9-yl)propionate (CzE), which features a similar ester group attached to the nitrogen via a short alkyl chain, has been studied in tetrahydrofuran (B95107) (THF) solution. nih.gov Its absorption spectrum shows characteristic peaks with maxima at 294 nm, 332 nm, and 346 nm. nih.gov These spectral features are typical for N-substituted carbazoles. nih.gov

The substitution at the nitrogen atom directly influences the energy of these transitions. The methyl carboxylate group is electron-withdrawing, which can lead to a blue shift (a shift to shorter wavelengths) in the absorption bands compared to carbazoles with electron-donating alkyl substituents like 9-ethylcarbazole (B1664220) or 9-methylcarbazole. nih.govmdpi.com This effect is attributed to the interaction between the substituent and the transition dipoles of the carbazole core. nih.gov

Upon excitation, these molecules relax to the ground state via the emission of light (fluorescence). The fluorescence of N-substituted carbazoles typically occurs in the violet-blue region of the spectrum. For methyl 3-(carbazole-9-yl)propionate (CzE), the photoluminescence (PL) emission maximum is observed at 347 nm in THF, which is only slightly shifted from its longest-wavelength absorption peak, indicating a small Stokes shift. nih.gov The emission spectra of such carbazole derivatives are often mirror images of their absorption spectra, with well-defined vibronic structures.

| Property | Wavelength (nm) |

|---|---|

| Absorption Maxima (λabs) | 294, 332, 346 |

| Emission Maximum (λPL) | 347 |

Fluorescence and Phosphorescence Quantum Yields and Lifetimes

The efficiency of the fluorescence process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. Carbazole derivatives are renowned for often being highly efficient fluorophores. Studies on various carbazole-based compounds have reported fluorescence quantum yields ranging from moderate to near unity (0.88–1.00) in solution. acs.orgresearchgate.net For example, a series of carbazole-based dendrimers with an ethynylbenzene core exhibited high quantum yields of 0.72–0.89 in dichloromethane. acs.org

Phosphorescence, emission from a triplet excited state, is generally weak for simple carbazole derivatives in solution at room temperature due to efficient non-radiative decay pathways and quenching by molecular oxygen. However, it can be observed under specific conditions, such as in rigid matrices at low temperatures or through the incorporation of heavy atoms that enhance intersystem crossing (the transition from a singlet to a triplet state).

| Compound Type | Quantum Yield (ΦF) | Lifetime (τF) (ns) | Solvent/State | Reference |

|---|---|---|---|---|

| Carbazole-Fluorene Copolymers | 0.78–0.87 | - | Solution | nih.gov |

| Triphenylamine-substituted Pyrimidines | up to 0.86 | - | CH2Cl2 | mdpi.com |

| 9-Ethylcarbazole-substituted Pyrimidines | - | 1.7-1.8 | CH2Cl2 | mdpi.com |

| Conjugated Carbazole Dimers | up to 0.84 | - | - | acs.org |

| Carbazole-based Dendrimers | 0.72–0.89 | 2.09–3.91 | CH2Cl2 | acs.org |

| Carbazole-based Dendrimers | 0.40–0.85 | - | Solid State | acs.org |

Charge Transfer Dynamics and Complex Formation

The carbazole unit is well-established as a potent electron donor due to the lone pair of electrons on the nitrogen atom, which can participate in its extended π-conjugation. rsc.org This property makes carbazole a fundamental building block in materials designed for charge-transfer applications. In many functional molecules, a carbazole donor is linked to an electron-acceptor unit, creating a "push-pull" system where photoexcitation can lead to an intramolecular charge transfer (ICT) from the carbazole to the acceptor. rsc.orgresearchgate.net

In this compound, the electron-withdrawing carboxylate group is attached at the 9-position. This positioning somewhat decouples the substituent from the aromatic π-system compared to substitution at the 3- or 6-positions. Therefore, it does not form a classic push-pull structure. However, the electron-withdrawing nature of the substituent still influences the electron density of the entire molecule. The carbazole moiety can act as an effective electron donor in the formation of intermolecular charge-transfer complexes with suitable electron-acceptor molecules. acs.orgacs.org

Furthermore, the presence of the carboxylate group, specifically the ester carbonyl, introduces a site for potential coordination with metal ions. Research on a related compound, ethyl 9-benzyl-1-methyl-9H-carbazole-2-carboxylate, demonstrated its ability to act as a fluorescent chemosensor for cerium(III) ions. clockss.org The study hypothesized that the strong binding with Ce³⁺ was facilitated by the electron-donating properties of the ester carbonyl, which plays a critical role in the complex formation and leads to a significant enhancement of the fluorescence intensity. clockss.org This suggests that this compound could exhibit similar behavior, forming complexes with specific cations that modulate its photophysical properties.

Elucidation of Structure-Photophysical Property Relationships

Influence of the 9-Substituent : The substituent at the nitrogen atom is crucial in modulating the photophysical properties. Unlike substitution on the carbazole ring (e.g., at the 3 and 6 positions), which directly extends or perturbs the π-conjugated system, N-substitution primarily influences the properties by modifying the electronic character of the nitrogen atom. The methyl carboxylate group (-COOCH₃) is electron-withdrawing. This reduces the electron-donating ability of the nitrogen atom into the aromatic system, which typically results in a stabilization of the ground state more than the excited state, leading to a blue shift in absorption spectra when compared to N-alkyl carbazoles. This trend has been observed experimentally, where a carbazole with a propionate (B1217596) ester group at the N-position (CzE) showed blue-shifted absorption compared to an N-alkylated analog (9-(2-ethylhexyl)carbazole). nih.gov

Molecular Geometry and Planarity : The carbazole core is a rigid and highly planar aromatic system. nih.gov The orientation of the substituent at the N-9 position relative to this plane is critical. X-ray crystallography studies on a related compound, tert-butyl 9H-carbazole-9-carboxylate, show that the bulky protecting group influences the conformation of the exocyclic N-C bond. nih.gov For a molecule like this compound, steric hindrance is minimal, but the electronic repulsion between the carbonyl oxygen and the carbazole ring would likely favor a conformation where the plane of the methyl carboxylate group is twisted significantly—perhaps nearly perpendicular—with respect to the plane of the carbazole. This orthogonal arrangement would minimize direct π-conjugation between the carbonyl group and the carbazole ring, meaning the substituent's electronic influence is primarily inductive rather than resonant. This structural feature explains why N-substitution has a more subtle effect on the absorption and emission wavelengths compared to substitution at other positions that lie within the main conjugated pathway. acs.org

Polymerization Studies and Macroscopic Functionalization of Methyl 9h Carbazole 9 Carboxylate Monomers

Synthesis and Characterization of Carbazole-Based Polymers

The synthesis of carbazole-based polymers can be broadly categorized into two main approaches: chemical and electrochemical polymerization. mdpi.com Chemical polymerization often involves oxidative coupling reactions using oxidizing agents like ferric chloride (FeCl₃) or ammonium (B1175870) persulfate ((NH₄)₂S₂Oⅷ). mdpi.com Another significant method is transition metal-catalyzed cross-coupling reactions, such as Suzuki or Yamamoto coupling, which allow for the creation of well-defined polymer architectures. researchgate.net

Electrochemical polymerization, on the other hand, involves the anodic oxidation of carbazole (B46965) monomers on a conductive substrate, leading to the direct formation of a polymer film on the electrode surface. mdpi.com This method offers excellent control over the film thickness and morphology.

In the context of methyl 9H-carbazole-9-carboxylate, the presence of the N-carboxylate group introduces a unique electronic feature. This group is electron-withdrawing, which can influence the oxidation potential of the carbazole monomer and, consequently, its polymerization behavior. For instance, in related N-substituted carbazoles, the nature of the substituent significantly affects the electrochemical and optical properties of the resulting polymers. mdpi.com

While no direct studies on the homopolymerization of this compound are readily found, research on similar structures provides valuable insights. For example, the electropolymerization of carbazol-9-yl-carboxylic acid has been successfully demonstrated, yielding electroactive and electrochromic polymer films. mdpi.commdpi.com This suggests that the carboxylate functionality at the N-position does not inhibit polymerization and can impart interesting properties to the polymer.

Table 1: Common Polymerization Methods for Carbazole Derivatives

| Polymerization Method | Description | Typical Reagents/Conditions |

| Chemical Oxidative Polymerization | Monomers are coupled through oxidation of the carbazole rings. | Ferric chloride (FeCl₃), Ammonium persulfate ((NH₄)₂S₂Oⅷ) |

| Electrochemical Polymerization | Anodic oxidation of monomers on an electrode surface to form a polymer film. | Applied potential in an electrolyte solution (e.g., LiClO₄/acetonitrile) |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of a boronic acid or ester with a halide. | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) |

| Yamamoto Coupling | Nickel-catalyzed polymerization of dihaloaromatic compounds. | Ni(COD)₂ |

Characterization of the resulting polycarbazoles typically involves a suite of spectroscopic and analytical techniques. Fourier-transform infrared (FTIR) spectroscopy is used to confirm the polymer structure by identifying characteristic vibrational modes. Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the polymer's chemical structure and connectivity. The molecular weight and polydispersity of soluble polymers are determined using size-exclusion chromatography (SEC). Thermal properties, such as the glass transition temperature (Tg) and thermal stability, are investigated using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Investigation of Structure-Property Relationships in Polymeric Architectures

The relationship between the chemical structure of a carbazole polymer and its resulting physical and electronic properties is a critical area of research. For polymers derived from N-substituted carbazoles, the substituent on the nitrogen atom plays a pivotal role in determining the polymer's characteristics.

The methyl carboxylate group in this compound is expected to influence several key properties:

Solubility: The presence of the ester group may enhance the solubility of the resulting polymer in common organic solvents, which is a significant advantage for solution-based processing of thin films for electronic devices.

Electronic Properties: As an electron-withdrawing group, the N-carboxylate moiety would lower the energy levels of the highest occupied molecular orbital (HOMO) of the polymer. This can be advantageous in tuning the energy level alignment in multilayer organic electronic devices, potentially leading to improved charge injection and transport.

Optical Properties: The electronic nature of the N-substituent also affects the absorption and emission spectra of the polymer. An electron-withdrawing group can influence the intramolecular charge transfer characteristics of the polymer, leading to shifts in the photoluminescence and electroluminescence colors. Studies on carbazole-fluorene copolymers have shown that varying the substituent at the carbazole nitrogen allows for tuning of the emission color from blue to green. nih.gov

Research on other carbazole derivatives provides a framework for understanding these relationships. For example, studies on poly(2,7-carbazole)s have extensively explored how functionalization at different positions on the carbazole ring and the nitrogen atom affects their optical and electrical properties for applications in OLEDs and photovoltaics. researchgate.net

Table 2: Expected Influence of the Methyl 9H-carboxylate Group on Polymer Properties

| Property | Expected Effect | Rationale |

| Solubility | Increased solubility in organic solvents. | The polar ester group can improve interaction with solvent molecules. |

| HOMO Energy Level | Lowered HOMO energy level. | The electron-withdrawing nature of the carboxylate group stabilizes the HOMO. |

| Optical Absorption | Potential shift in absorption maxima. | Alteration of the electronic structure of the carbazole unit. |

| Photoluminescence | Tunable emission characteristics. | Influence on the excited state energy levels and intramolecular charge transfer. |

Emerging Applications of Functionalized Carbazole Polymers

The unique properties of functionalized carbazole polymers have led to their exploration in a variety of advanced applications. While specific applications for a polymer derived solely from this compound are not documented, the general applications of polycarbazoles provide a strong indication of its potential uses.

Organic Light-Emitting Diodes (OLEDs): Due to their excellent hole-transporting properties and high photoluminescence efficiency, carbazole-based polymers are widely used as hole-transport layers or as the emissive layer in OLEDs. researchgate.netresearchgate.net The ability to tune the emission color through functionalization makes them particularly attractive for this application.

Photovoltaic Devices (Solar Cells): In organic solar cells, carbazole polymers can act as the electron donor material in the active layer, often in combination with a fullerene derivative as the electron acceptor. acs.org Their broad absorption and good charge transport contribute to efficient light harvesting and power conversion.

Electrochromic Devices: The ability of some carbazole polymers to change color upon electrochemical oxidation and reduction makes them suitable for use in electrochromic devices, such as smart windows and displays. mdpi.com

Sensors: The photophysical properties of carbazole polymers can be sensitive to the presence of certain analytes, making them promising materials for chemical sensors.

The incorporation of the methyl carboxylate group could offer a handle for further post-polymerization modification. For instance, the ester could be hydrolyzed to a carboxylic acid, which could then be used to attach other functional groups, leading to materials with tailored properties for specific applications such as biosensors or for improving interfacial properties in devices. nih.gov

Catalytic Role and Methodological Innovations Involving Methyl 9h Carbazole 9 Carboxylate

Methyl 9H-carbazole-9-carboxylate as a Precursor or Ligand in Catalytic Systems

The carbazole (B46965) framework is a well-established platform in the design of ligands for transition metal catalysis due to its rigid, planar structure and electron-rich nature. acs.org this compound, with its specific substitution, offers a unique entry point for the synthesis of more complex catalytic structures. The ester group at the 9-position can be chemically modified, allowing for the attachment of this carbazole unit to other molecular scaffolds or directly to metal centers.

While direct studies on this compound as a ligand are not extensively documented, the broader family of carbazole derivatives provides a strong indication of its potential. For instance, carbazole-based pincer ligands, which are tridentate ligands that bind a metal in a pincer-like fashion, have demonstrated significant utility in homogeneous catalysis. acs.org The carbazole core imparts thermal stability and can be functionalized to tune the electronic and steric properties of the resulting metal complex.

Furthermore, related carbazole carboxylates have been utilized as precursors in the synthesis of more complex molecules that can act as ligands. For example, the synthesis of various functionalized carbazoles often involves palladium-catalyzed cross-coupling reactions where a carbazole derivative is a key starting material. researchgate.netmdpi.commdpi.com These reactions can introduce phosphine, amine, or other coordinating groups onto the carbazole skeleton, transforming it into a sophisticated ligand for various catalytic applications. The reactivity of the methyl carboxylate group could also be harnessed to create bidentate or polydentate ligands, where the carbazole nitrogen and the carbonyl oxygen could potentially coordinate to a metal center.

Application in Heterogeneous and Homogeneous Catalysis

The versatility of the carbazole scaffold allows for its incorporation into both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis:

In homogeneous catalysis, where the catalyst is in the same phase as the reactants, carbazole-based ligands have been instrumental. Palladium-catalyzed reactions, such as C-H bond activation and cross-coupling reactions, have successfully employed carbazole derivatives to construct complex organic molecules. rsc.orgacs.org The carbazole unit can act as a directing group, facilitating the selective functionalization of specific C-H bonds. acs.org While this compound itself is not the direct ligand in these published examples, its structural similarity to the carbazole moieties used suggests its potential for similar applications. The electronic nature of the methyl carboxylate group could influence the electron density on the carbazole ring system, thereby modulating the catalytic activity of a metal center to which it is attached.

Heterogeneous Catalysis:

For heterogeneous catalysis, where the catalyst is in a different phase from the reactants, carbazole derivatives can be immobilized onto solid supports. acs.org This approach offers the significant advantage of easy catalyst separation and recycling, which is crucial for industrial applications. For example, carbazole-based metal complexes can be anchored to materials like silica (B1680970) or polymers. While specific examples for this compound are not prevalent, the general principle of immobilizing carbazole-containing catalysts is well-established. The ester functionality of this compound could potentially be used as a handle for covalent attachment to a solid support.

Molecular Interactions and Biological System Research of Methyl 9h Carbazole 9 Carboxylate

Investigation of Integrin-Modulating Properties

The carbazole (B46965) scaffold, a key structural feature of methyl 9H-carbazole-9-carboxylate, is present in a class of molecules recognized for their ability to modulate integrin activity. Integrins are a family of transmembrane glycoprotein (B1211001) receptors that mediate cell-matrix and cell-cell adhesion, playing a crucial role in a wide array of physiological and pathological processes.

Research into carbazole derivatives has revealed their potential as integrin agonists. These compounds are believed to interact with cell surface integrins, inducing a shift from an inactive to an active conformational state. This activation is a critical step in initiating cellular adhesion and signaling processes. While direct studies on this compound are not extensively available, a patent for related compounds, such as {6-[(3,6-Dimethoxy-9H-carbazol-9-yl)carbonyl]-2-pyridyl} this compound, describes their function as integrin activators. These compounds are designed to possess end groups that interact with surface integrins, leading to their activation. mdpi.com

The proposed mechanism involves the binding of the carbazole-based compound to the integrin, which then triggers a series of conformational changes that extend from the extracellular domain to the intracellular domain. This "inside-out" and "outside-in" signaling is a hallmark of integrin function.

By promoting the active conformation of integrins, carbazole-containing compounds can enhance the interaction between cells and their surrounding ligands, such as extracellular matrix proteins (e.g., fibronectin, collagen). This enhanced binding translates to increased cellular adhesion. A study on Nerium oleander extracts, which contain 9-Methylcarbazole, demonstrated a significant inhibition of cell adhesion in murine peritoneal macrophages. cytoskeleton.com Although this represents an opposing effect, it highlights the potential of the carbazole structure to modulate cell adhesion. Conversely, integrin-activating compounds are designed to bolster these interactions, which can be crucial in various therapeutic contexts. mdpi.com

The ability of these compounds to modulate cell-ligand interactions is a key area of investigation for applications in tissue engineering, wound healing, and immunology.

A direct consequence of modulating integrin activity and cellular adhesion is the influence on cell movement. Integrin-mediated adhesion is a prerequisite for cell migration and the process of cellular homing, where cells travel to specific tissues. Research on integrin-activating compounds, including those with a carbazole core, indicates their potential to enhance the homing, migration, and infiltration of various cell types, including stem cells and immune cells. mdpi.com This property is of significant interest for enhancing the efficacy of cell-based therapies and for directing immune responses to target tissues, such as tumors. mdpi.com

| Integrin-Modulating Property | Observed Effect of Related Carbazole Derivatives | Potential Implication for this compound | Reference |

| Integrin Activation | Conversion of surface integrins from an inactive to an active state. | Potential to act as an integrin agonist. | mdpi.com |

| Cell-Ligand Interaction | Enhancement of integrin-ligand binding. | Could potentially strengthen cellular adhesion to the extracellular matrix. | mdpi.com |

| Cellular Adhesion | Modulation (inhibition observed with some carbazole-containing extracts). | May influence the adhesive properties of cells. | cytoskeleton.com |

| Cellular Homing and Migration | Enhancement of homing, migration, and infiltration of cells. | Could potentially influence cell trafficking and tissue localization. | mdpi.com |

Analysis of Interactions with Biological Metabolites and Biomarkers

The study of how exogenous compounds interact with the metabolome can provide valuable insights into their biological effects and mechanisms of action.

While no specific metabolomics studies have been published for this compound, research on the closely related compound, Ethyl 3-methyl-9H-carbazole-9-carboxylate , has provided some correlational data. In a study analyzing the effects of dietary garlic skin on the meat quality of black goats, this ethyl analog was found to have several correlations with endogenous metabolites. mdpi.com

Specifically, Ethyl 3-methyl-9H-carbazole-9-carboxylate showed a positive correlation with dehydroergosterol (B162513) and DL-acetylcarnitine. Conversely, it was negatively correlated with several other metabolites, including 2,15-dihydroxy-pentadecylic acid, phytanic acid, decyl octanoate, synephrine (B1677852) acetonide, stearoylcarnitine, and methyl 1-methylpiperidine-3-carboxylate. mdpi.com Furthermore, a negative correlation was observed between this compound and Eicosanoic acid (C20:0). mdpi.com

These correlations, while not directly applicable to this compound, suggest that carbazole derivatives can influence various metabolic pathways, including lipid metabolism.

| Metabolite/Biomarker | Correlation with Ethyl 3-methyl-9H-carbazole-9-carboxylate | Reference |

| Dehydroergosterol | Positive | mdpi.com |

| DL-Acetylcarnitine | Positive | mdpi.com |

| 2,15-dihydroxy-pentadecylic acid | Negative | mdpi.com |

| Phytanic acid | Negative | mdpi.com |

| Decyl octanoate | Negative | mdpi.com |

| Synephrine acetonide | Negative | mdpi.com |

| Stearoylcarnitine | Negative | mdpi.com |

| Methyl 1-methylpiperidine-3-carboxylate | Negative | mdpi.com |

| Eicosanoic acid (C20:0) | Negative | mdpi.com |

Insights into Molecular Target Interactions (e.g., tubulin organization, signaling pathways)

The biological activity of carbazole derivatives has been linked to their interaction with various molecular targets, including cytoskeletal proteins and key components of cellular signaling pathways.

Research on a 2-nitro-1,4-di-p-tolyl-9H-carbazole derivative demonstrated its ability to interfere with tubulin organization, leading to apoptosis in breast cancer cells. frontiersin.org While this is a different carbazole derivative, it points to the potential of the carbazole scaffold to interact with the microtubule network, a critical component of the cytoskeleton involved in cell division, structure, and transport.

Furthermore, other carbazole derivatives have been shown to modulate important signaling pathways. For instance, some carbazole compounds have been investigated as inhibitors of kinases, which are key enzymes in cellular signaling. nih.gov A study on 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) revealed its antitumor activity in melanoma cells through the activation of the p53 signaling pathway, a crucial tumor suppressor pathway. nih.govnih.gov This activation was linked to the increased phosphorylation of p38-MAPK and JNK kinases. nih.gov

While these findings are for related but distinct molecules, they provide a framework for the potential molecular targets of this compound. Future research, including molecular docking and in vitro assays, would be necessary to elucidate its specific interactions with targets such as tubulin and components of signaling cascades.

| Molecular Target | Observed Effect of Related Carbazole Derivatives | Potential Implication for this compound | Reference |

| Tubulin Organization | Interference with tubulin organization by a 2-nitrocarbazole derivative. | Potential to affect microtubule dynamics. | frontiersin.org |

| Kinases | Inhibition of certain kinases by some carbazole derivatives. | Could potentially act as a kinase inhibitor. | nih.gov |

| p53 Signaling Pathway | Activation of the p53 pathway by 9-ethyl-9H-carbazole-3-carbaldehyde. | May have the potential to modulate p53-mediated cellular responses. | nih.govnih.gov |

| p38-MAPK and JNK Kinases | Increased phosphorylation by 9-ethyl-9H-carbazole-3-carbaldehyde. | Could potentially influence these stress-activated protein kinase pathways. | nih.gov |

Supramolecular Recognition Studies

The field of supramolecular chemistry investigates chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The carbazole framework is a subject of significant interest in the design of synthetic receptors, owing to its inherent characteristics. Its planarity and rigid geometry facilitate the preorganization of host molecules, while its aromatic nature allows for the formation of higher-order supramolecular structures through π-stacking interactions. Furthermore, carbazole derivatives often exhibit distinct chromophoric and fluorescent properties, which can be modulated upon binding with a guest molecule, making them suitable for developing fluorescent and colorimetric sensors d-nb.info.

The specific compound, this compound, serves as a fundamental building block for understanding these interactions. Its crystal structure has been elucidated, providing insight into its solid-state supramolecular assembly. The carbazole ring system is nearly planar, with a mean atomic deviation of approximately 0.0346 Å. The methyl acetate (B1210297) group attached to the nitrogen at position 9 is oriented at a significant dihedral angle to this plane, reported as 86.5(7)° nih.govnih.gov. In the crystalline state, the molecules are connected by weak intermolecular C-H···O hydrogen bonds, a common and important interaction in crystal engineering nih.govnih.gov.

While detailed host-guest studies specifically on this compound are not extensively documented, research on analogous structures reveals the potential of this scaffold. For instance, the crystal structure of a related compound, ethyl 2-phenyl-9-phenylsulfonyl-9H-carbazole-3-carboxylate, shows the formation of inversion dimers through pairs of C-H···O hydrogen bonds. These dimers are further interconnected by C-H···π and π–π stacking interactions, with centroid-to-centroid distances between 3.504 Å and 3.888 Å, creating a complex three-dimensional supramolecular network iucr.org. This illustrates how the carbazole-carboxylate framework can direct the assembly of molecules into well-defined architectures.

More complex systems built upon the carbazole scaffold demonstrate its utility in molecular recognition. Amphiphilic macrocycles like calix researchgate.netcarbazole have been synthesized and shown to recognize and bind to biologically relevant molecules such as the anti-tumor drug 10-hydroxycamptothecin, functioning as both a fluorescent probe and a molecular carrier sioc-journal.cn. Similarly, fluorescent bis-calix bohrium.comarene-carbazole conjugates have been designed as specific hosts for fullerenes (C60 and C70), with binding constants indicating stable complex formation nih.gov. These examples, while involving more elaborate structures, underscore the fundamental role of the carbazole moiety in establishing specific non-covalent interactions for host-guest chemistry sioc-journal.cnnih.gov.

Structure-Activity Relationship (SAR) Studies for Bio-Relevant Analogues

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds in drug discovery. For carbazole derivatives, SAR studies have revealed key structural features that govern their biological activities, including anticancer, antimicrobial, and neuroprotective effects. Although this compound is a simple starting scaffold, analysis of its more complex analogues provides significant insights into how structural modifications influence biological outcomes.

A recurring theme in the SAR of carbazoles is the critical importance of the substituent at the N-9 position. The presence of a substituent at this position is often essential for activity mdpi.com. For instance, studies on N-substituted carbazoles have shown that modifying the group on the nitrogen atom is fundamental for modulating cytotoxic and neuroprotective activities researchgate.netmdpi.com.

Anticancer and Cytotoxic Activity:

SAR studies on various carbazole analogues have identified moieties that enhance anticancer potency. In one study, a series of carbazole-based amides, hydrazides, and hydrazones were synthesized and evaluated for cytotoxic activity against human gastric adenocarcinoma (7901) and human melanoma (A875) cell lines. The results indicated that specific carbazole hydrazone derivatives showed significant inhibitory effects, with compound 14a in the study exhibiting the highest potency frontiersin.org.

| Compound | Modifications | IC₅₀ (μM) vs. 7901 Cells | IC₅₀ (μM) vs. A875 Cells |

|---|---|---|---|

| 14a | Carbazole hydrazone with a 4-chlorophenyl group | 11.8 ± 1.26 | 9.77 ± 8.32 |

| 14b | Carbazole hydrazone with a 4-fluorophenyl group | 21.9 ± 3.65 | 18.9 ± 2.67 |

| 14c | Carbazole hydrazone with a 4-methylphenyl group | 32.1 ± 1.88 | 29.5 ± 4.51 |

| 14g | Carbazole hydrazone with a 2-hydroxyphenyl group | >40 | >40 |

The data suggest that electron-withdrawing groups, such as chlorine, on the phenyl ring of the hydrazone moiety contribute to higher cytotoxic activity, while electron-donating or sterically hindering groups may reduce it frontiersin.org. In other series, N-substituted carbazole imidazolium (B1220033) salts were tested against several human tumor cell lines. It was found that having a 2-methyl-benzimidazole or 5,6-dimethyl-benzimidazole ring, combined with a 4-phenylphenacyl substituent on the imidazole (B134444) ring, was crucial for potent cytotoxic activity researchgate.net.

Antimicrobial Activity:

The carbazole nucleus is a promising scaffold for developing new antimicrobial agents. SAR studies have shown that introducing other heterocyclic moieties to the carbazole framework can lead to potent antibacterial and antifungal compounds. For example, linking a 1,3,4-oxadiazole (B1194373) ring to the carbazole nitrogen via a methylene (B1212753) bridge has yielded derivatives with significant antimicrobial properties ijrpc.comnih.gov.

A study by Sharma et al. involved the synthesis of 5-[(9H-carbazol-9-yl)methyl]-N-[(substituted phenyl)(piperazin-1-yl)methyl]-1,3,4-oxadiazol-2-amines. The antimicrobial activity of these analogues was evaluated, and the results are summarized below.

| Compound | Substituent on Phenyl Ring | Antibacterial Zone of Inhibition (mm) vs. S. aureus | Antifungal Zone of Inhibition (mm) vs. A. niger |

|---|---|---|---|

| 26 | 4-Chloro | 24.0 | 21.0 |

| 27 | 4-Nitro | 22.0 | 19.0 |

| 28 | 2-Hydroxy | 21.0 | 23.0 |

| - | Unsubstituted Phenyl | 18.0 | 15.0 |

The results indicate that the presence of electron-withdrawing groups (like chloro and nitro) or a hydroxyl group on the phenyl ring attached to the Mannich base side chain enhances both antibacterial and antifungal activities nih.gov. Furthermore, other studies have found that introducing an imidazole moiety to the N-substituted carbazole is favorable for antibacterial efficacy, while a 1,2,4-triazole (B32235) moiety tends to increase antifungal activity nih.gov. The quaternization of the triazole-carbazole derivative led to compounds with excellent broad-spectrum antibacterial and antifungal activities nih.gov.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare methyl 9H-carbazole-9-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via condensation or esterification reactions. For example, analogous carbazole esters (e.g., ethyl 9H-carbazole-9-carboxylate) are synthesized using reductive amination or nucleophilic substitution under inert atmospheres (N₂) with catalysts like sodium triacetoxyborohydride . Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .

- Catalyst optimization : KOH or NaH improves esterification efficiency .

- Purification : Column chromatography with gradients of chloroform/hexane isolates the product .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation of this compound derivatives?

- Methodological Answer :

- X-ray crystallography : Resolves bond angles (e.g., C2–C1–N1 = 129.2°) and packing motifs. Data collection uses APEX4 detectors, with refinement via SHELXL .

- NMR : H and C NMR identify substituent effects (e.g., ester carbonyl at ~165 ppm) .

- Mass spectrometry : High-resolution MS confirms molecular ions (e.g., [M+H]⁺ for C₁₄H₁₁NO₂) .

Q. What are the primary applications of this compound in materials science?

- Methodological Answer : Carbazole derivatives are used in:

- Organic electronics : As emissive layers in OLEDs due to their planar π-conjugated systems. Methyl esters enhance solubility for thin-film processing .

- Coordination chemistry : The carboxylate group acts as a ligand for transition metals (e.g., Ru or Ir complexes) in photocatalysis .

Advanced Research Questions

Q. How can solvent systems and catalysts be optimized to improve regioselectivity in carbazole derivatization?

- Methodological Answer :

- Solvent effects : Dichloroethane minimizes side reactions in reductive amination vs. THF, which may promote over-reduction .

- Catalyst screening : Pd(PPh₃)₄ enhances Suzuki-Miyaura coupling for aryl substitutions, while CuI aids Ullmann reactions .

- Kinetic studies : Monitoring via TLC or in-situ IR identifies intermediates, guiding solvent/catalyst adjustments .

Q. What strategies resolve contradictions between computational predictions and experimental data for carbazole-based compounds?

- Methodological Answer :

- DFT calculations : Compare HOMO-LUMO gaps (e.g., ~3.5 eV for methyl carboxylate) with UV-vis spectra to validate electronic transitions .

- Crystallographic validation : Overlay computed (Mercury 4.0) and experimental structures (e.g., C–C bond lengths within 0.02 Å) to rectify discrepancies .

- Multivariate analysis : Use PCA on XRD and NMR datasets to identify outliers in synthetic batches .

Q. What advanced purification techniques are effective for isolating this compound from complex matrices?

- Methodological Answer :

- Prep-HPLC : C18 columns with acetonitrile/water gradients (70:30 → 95:5) resolve closely eluting byproducts .

- Recrystallization : Use ethanol/water (1:3) to exploit solubility differences; cooling to −20°C maximizes yield .

- Centrifugal partitioning : Separates polar impurities using hexane/ethyl acetate biphasic systems .

Q. How does the electronic structure of this compound influence its performance in optoelectronic devices?

- Methodological Answer :

- Electron-withdrawing effects : The ester group lowers LUMO energy (−2.1 eV), enhancing electron transport in OLEDs .

- Charge-transfer studies : Time-resolved fluorescence (TRF) measures exciton lifetimes (~15 ns) for device efficiency optimization .

- Doping studies : Blend with PEDOT:PSS improves conductivity (σ ≈ 10⁻³ S/cm) via π-π stacking .

Q. What are the critical handling protocols for air-sensitive intermediates in this compound synthesis?

- Methodological Answer :

- Inert atmosphere : Schlenk lines or gloveboxes (O₂ < 0.1 ppm) prevent oxidation of boronate intermediates .

- Moisture control : Molecular sieves (3Å) in reaction vessels stabilize hygroscopic reagents .

- Safety protocols : Use explosion-proof refrigerators for peroxide-forming solvents (e.g., diethyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.